N-1H-Pyrazol-3-ylthiourea
Overview
Description
“N-1H-Pyrazol-3-ylthiourea” is a chemical compound that has gained widespread attention in the scientific community due to its interesting properties and numerous applications in various fields of research and industry. It has a molecular formula of C4H6N4S .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “this compound”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a molecular formula of C4H6N4S, an average mass of 142.182 Da, and a monoisotopic mass of 142.031311 Da .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the search results, it’s worth noting that pyrazole compounds, in general, have been studied for their reactions with ozone .Physical and Chemical Properties Analysis
“this compound” has a molecular formula of C4H6N4S and a molecular weight of 142.19 g/mol. More detailed physical and chemical properties were not found in the search results.Future Directions
While specific future directions for “N-1H-Pyrazol-3-ylthiourea” are not mentioned in the search results, it’s worth noting that pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
Mechanism of Action
Target of Action
N-1H-Pyrazol-3-ylthiourea, like other pyrazole derivatives, primarily targets the Estrogen receptor alpha and Estrogen receptor beta . These receptors are involved in the regulation of eukaryotic gene expression and affect cellular proliferation and differentiation in target tissues .
Mode of Action
It is known that pyrazole derivatives can act at neuronal target sites . The compound’s interaction with its targets and any resulting changes are still under investigation.
Biochemical Pathways
Pyrazoles are of great interest to the biochemical community due to their wide range of biological activities . They are known to affect various biochemical pathways, leading to a broad spectrum of physical, chemical, and biological characteristics
Result of Action
Pyrazole derivatives are known for their potential biological activities, such as analgesic, antimicrobial, anti-inflammatory, and antihypertensive properties .
Properties
IUPAC Name |
1H-pyrazol-5-ylthiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4S/c5-4(9)7-3-1-2-6-8-3/h1-2H,(H4,5,6,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAOBNBWVHDICC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)NC(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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